molecular formula C8H6F4OS B2813294 1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 2309467-91-0

1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B2813294
CAS No.: 2309467-91-0
M. Wt: 226.19
InChI Key: NHUPQHJCYRSPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene (CAS 2309467-91-0) is a high-purity chemical building block with the molecular formula C8H6F4OS and a molecular weight of 226.19 g/mol . This compound features a benzene ring functionalized with fluorine, methoxy, and (trifluoromethyl)sulfanyl groups, a combination that is of significant interest in advanced chemical and pharmaceutical research . The incorporation of the sulfur-linked trifluoromethyl group is particularly valuable. The trifluoromethyl group is a prominent lipophilic moiety in medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Its presence is a key feature in numerous FDA-approved drugs across various therapeutic classes, including antidepressants, antiemetics, and anticancer agents . Furthermore, the (trifluoromethyl)sulfanyl group is an excellent example of a "bioisostere," capable of mimicking other functional groups in a molecule to fine-tune its electronic properties and potency . As such, this compound serves as a versatile precursor in drug discovery programs, especially in the synthesis of novel urea derivatives that have shown promising antibacterial and anticancer activities in scientific studies . It is also highly relevant in materials science and the development of positive allosteric modulators for G-protein coupled receptors (GPCRs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUPQHJCYRSPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reaction conditions, such as the presence of radical initiators and controlled temperatures.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.

Chemical Reactions Analysis

1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes. Detailed studies on its mechanism of action are essential for understanding its full range of effects and applications.

Comparison with Similar Compounds

Substituent Variations: Trifluoromethylsulfanyl (-SCF₃) vs. Trifluoromethyl (-CF₃)

Compound A : 1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene (CF₃ analog)

  • Key Differences :
    • The -CF₃ group is less bulky and less polarizable than -SCF₃, resulting in reduced steric hindrance and altered electronic effects.
    • Reactivity: In compound A, the fluorine atom at position 1 is more susceptible to nucleophilic substitution due to the absence of the sulfur atom’s electron-withdrawing resonance effects .
  • Applications : Used as an intermediate in the synthesis of 5-HT2A receptor agonists, highlighting its role in medicinal chemistry .

Compound B : 1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene (-SCF₃ variant)

  • Advantages :
    • Enhanced lipophilicity (logP) due to the -SCF₃ group, improving bioavailability in drug candidates.
    • Greater metabolic stability compared to -CF₃ analogs, as sulfur-containing groups resist oxidative degradation .

Sulfur-Containing Substituents: -SCF₃ vs. -SO₂Me vs. -SF₅

Compound C : 1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

  • Key Features :
    • The -SO₂Me group is a stronger electron-withdrawing group than -SCF₃, significantly reducing the aromatic ring’s electron density.
    • NMR Data : ¹⁹F NMR δ = -43.16 ppm (for -CF₃) .
  • Applications : Used in organic synthesis as a building block for sulfonamide derivatives .

Compound D : 1-Methoxy-4-(pentafluorosulfanyl)benzene (-SF₅ variant)

  • Comparison :
    • The -SF₅ group is more electronegative and bulkier than -SCF₃, leading to higher thermal stability but lower solubility in common solvents.
    • Molecular Weight : 234.19 g/mol (vs. 242.18 g/mol for Compound B) .

Positional Isomerism and Functional Group Additions

Compound E : 1-Methoxy-4-(2-((trifluoromethyl)sulfanyl)ethynyl)benzene

  • Structure : Features an ethynyl (-C≡C-) bridge between the aromatic ring and -SCF₃.
  • Properties :
    • Increased conjugation via the ethynyl group enhances UV absorption, making it useful in materials science.
    • NMR Data : ¹³C NMR δ = 127.9 ppm (q, J = 311.0 Hz, -SCF₃) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
This compound C₈H₆F₄O₂S 242.18 -F, -OMe, -SCF₃ Not reported
1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene C₈H₆F₄O 210.13 -F, -OMe, -CF₃ Liquid
1-Methoxy-4-(pentafluorosulfanyl)benzene C₇H₇F₅OS 234.19 -OMe, -SF₅ Not reported

Table 2: NMR Spectral Data Comparison

Compound Name ¹⁹F NMR (δ, ppm) ¹³C NMR (Key Peaks, δ, ppm)
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene -43.16 (-CF₃) 137.1 (C-SO₂), 197.1 (C=O)
1-Methoxy-4-(2-((trifluoromethyl)sulfanyl)ethynyl)benzene -43.16 (-SCF₃) 127.9 (q, J = 311.0 Hz, -SCF₃)

Research Implications

  • Pharmaceuticals : The -SCF₃ group in Compound B enhances drug candidate stability, making it a promising scaffold for central nervous system (CNS) therapeutics .
  • Materials Science: Ethynyl derivatives (e.g., Compound E) demonstrate utility in covalent functionalization of carbon nanotubes, indicating broader material science applications .

Biological Activity

1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene, with the CAS number 2309467-91-0, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by a fluorine atom, a methoxy group, and a trifluoromethylthio group attached to a benzene ring. The molecular formula is C9H6F4OSC_9H_6F_4OS with a molar mass of approximately 232.20 g/mol. The compound's physicochemical properties include:

PropertyValue
Density1.284 g/cm³ (predicted)
Boiling Point181.0 °C (predicted)
Flash Point67 °C
Refractive Index1.51
Hazard ClassFlammable

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of trifluoromethylated benzene compounds have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

This compound has not been extensively studied in isolation; however, related compounds have demonstrated the following biological activities:

  • Cell Proliferation Inhibition : Studies have shown that trifluoromethylated compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.71 µM to 4.2 µM for structurally similar derivatives .
  • Mechanism of Action : These compounds often induce apoptosis via the mitochondrial pathway and can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Compounds containing fluorinated groups are known to interact with cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Case Studies

Recent studies highlight the biological relevance of similar fluorinated compounds:

  • Study on Trifluoromethylated Anisoles :
    • Objective : To evaluate the anticancer potential of various trifluoromethylated anisole derivatives.
    • Findings : Certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values below 5 µM .
  • Mechanistic Insights :
    • Research Focus : Understanding how trifluoromethyl groups influence biological activity.
    • Results : The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability in target cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Fluorination : Electrophilic fluorination using agents like Selectfluor in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Methoxy Introduction : Nucleophilic substitution with sodium methoxide under inert atmosphere, requiring anhydrous conditions to avoid hydrolysis.
  • Trifluoromethylsulfanyl Addition : Radical-mediated thiolation using (trifluoromethyl)sulfanyl chloride and a radical initiator (e.g., AIBN) in dichloromethane at reflux .
    • Optimization : Yields improve with strict moisture control, stoichiometric excess of trifluoromethylsulfanyl reagent (1.5–2.0 eq.), and purification via column chromatography (hexane:EtOAc gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for distinguishing fluorine environments (δ ~ -60 ppm for CF3_3S, -110 ppm for aromatic F). 1H^{1}\text{H} NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (meta/para coupling patterns).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction resolves substituent geometry, though challenges arise from weak scattering of fluorine atoms .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential release of volatile sulfur-containing byproducts.
  • Waste Disposal : Halogenated waste containers for fluorinated residues; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethylsulfanyl and methoxy groups influence electrophilic substitution reactions?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal the CF3_3S group is strongly electron-withdrawing (-I effect), directing electrophiles to the para position relative to the methoxy group.
  • Experimental Validation : Nitration with HNO3_3/H2_2SO4_4 yields 5-nitro derivatives, confirmed by 1H^{1}\text{H} NMR coupling constants and X-ray data .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer :

  • Challenges : Low electron density at fluorine atoms and disorder in the CF3_3S group due to rotational flexibility.
  • SHELX Workflow : Use SHELXD for phase solution with high-resolution data (d < 0.8 Å). Refine anisotropic displacement parameters for fluorine atoms in SHELXL , applying restraints to CF3_3S group geometry. R1_1 values <5% are achievable with TWIN/BASF corrections for twinned crystals .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in cross-coupling reactions)?

  • Methodological Answer :

  • Variable Screening : Systematically test solvents (e.g., THF vs. DMSO), temperatures (0°C vs. 80°C), and catalysts (Pd(PPh3_3)4_4 vs. XPhos Pd G3).
  • Mechanistic Probes : Use deuterium labeling or in-situ IR to track intermediates. For example, Sonogashira coupling may stall due to methoxy group coordination to palladium; switching to SPhos ligand improves turnover .

Q. What strategies are effective for studying the compound’s potential antimicrobial activity?

  • Methodological Answer :

  • In-Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) : Compare analogues with varied substituents (e.g., replacing CF3_3S with SCH3_3). Molecular docking (AutoDock Vina) predicts binding to bacterial enzyme active sites, such as dihydrofolate reductase .

Q. How does the compound’s thermal stability impact its application in materials science?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C, attributed to the strong C-F and C-S bonds.
  • Differential Scanning Calorimetry (DSC) : Glass transition (Tg_g) near 85°C, suitable for polymer composites. UV-Vis spectroscopy shows λmax_{max} at 270 nm (π→π* transitions), relevant for optoelectronic materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.